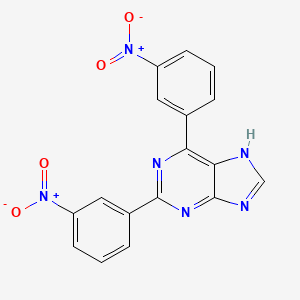

2,6-bis(3-nitrophenyl)-7H-purine

CAS No.: 918537-09-4

Cat. No.: VC16930729

Molecular Formula: C17H10N6O4

Molecular Weight: 362.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918537-09-4 |

|---|---|

| Molecular Formula | C17H10N6O4 |

| Molecular Weight | 362.30 g/mol |

| IUPAC Name | 2,6-bis(3-nitrophenyl)-7H-purine |

| Standard InChI | InChI=1S/C17H10N6O4/c24-22(25)12-5-1-3-10(7-12)14-15-17(19-9-18-15)21-16(20-14)11-4-2-6-13(8-11)23(26)27/h1-9H,(H,18,19,20,21) |

| Standard InChI Key | CLKWKCDWQVZVMN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)C4=CC(=CC=C4)[N+](=O)[O-])N=CN3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,6-Bis(3-nitrophenyl)-7H-purine (C₁₇H₁₀N₆O₄) features a purine core substituted with two 3-nitrophenyl groups. The purine ring system adopts a bicyclic structure comprising a pyrimidine ring fused to an imidazole ring. The 7H tautomer indicates that the hydrogen atom resides at the N7 position, a configuration that influences electronic distribution and intermolecular interactions . The 3-nitrophenyl substituents introduce strong electron-withdrawing nitro groups at the meta positions of the benzene rings, which modulate the compound’s electronic properties and solubility.

Table 1: Key physicochemical properties of 2,6-bis(3-nitrophenyl)-7H-purine

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₀N₆O₄ |

| Molecular Weight | 362.30 g/mol |

| Exact Mass | 362.0663 |

| Topological Polar Surface Area | 131.48 Ų |

| LogP (Predicted) | 3.02 |

The nitro groups contribute to a high polar surface area (PSA), which may limit membrane permeability but enhance interactions with hydrophilic biological targets .

Spectral Characteristics

While experimental spectral data for 2,6-bis(3-nitrophenyl)-7H-purine are unavailable, analogs such as 2,6-diphenyl-7H-purine provide a foundational reference. For example:

-

¹H NMR: Purine protons typically resonate between δ 8.0–9.0 ppm, while aromatic protons from nitrophenyl groups appear in the δ 7.2–8.5 ppm range .

-

UV-Vis: The conjugated system absorbs strongly at ~275 nm, with nitro groups inducing a bathochromic shift compared to non-nitrated analogs .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 2,6-disubstituted purines generally involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For 2,6-bis(3-nitrophenyl)-7H-purine, two plausible pathways emerge:

Pathway 1: Direct Alkylation

-

Substrate Preparation: Start with 7H-purine-2,6-dithione (3) .

-

Alkylation: React with 3-nitrobenzyl bromide in the presence of a base (e.g., KOtBu) in DMF.

-

Purification: Isolate via column chromatography (e.g., EtOAc/hexane) .

Pathway 2: Diazotization and Displacement

-

Fluorination: Treat 2,6-difluoropurine with HF-pyridine to generate a reactive intermediate .

-

SNAr Reaction: Displace fluoride with 3-nitrobenzylamine under basic conditions .

-

Deprotection: Remove acetyl protecting groups using NH₃/MeOH .

Table 2: Comparative synthesis yields for analogous purines

Challenges and Optimization

-

Nitro Group Sensitivity: Nitro substituents may undergo unintended reduction during synthesis. Employing mild reducing agents (e.g., Zn/HOAc) or low-temperature conditions mitigates this risk .

-

Solubility Issues: The hydrophobic nitrophenyl groups necessitate polar aprotic solvents (DMF, DMSO) for reactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: Predicted solubility is <0.1 mg/mL due to high LogP (3.02) and crystalline packing .

-

Stability: Nitro groups enhance oxidative stability but may render the compound photosensitive. Storage under inert atmosphere (N₂) is advisable .

Metabolic Considerations

Nitroreductases in vivo may reduce nitro groups to amines, potentially generating bioactive metabolites. For example, 3-nitrobenzyl groups could convert to 3-aminobenzyl derivatives, which may exhibit altered target affinity .

| Compound | MDA-MB-231 IC₅₀ (μM) | SNB-19 IC₅₀ (μM) |

|---|---|---|

| 2,6-Diphenyl-7H-purine | 12.4 | 18.9 |

| 11l (CDK2 inhibitor) | 0.45 | 1.2 |

Selectivity and Toxicity

-

Kinase Selectivity: Bulky 3-nitrophenyl groups may enhance selectivity for CDK2 over CDK1/4/6 by sterically occluding off-target binding .

-

Cytotoxicity: Nitroaromatics can induce oxidative stress, necessitating careful dose optimization to balance efficacy and safety .

Future Directions and Applications

Drug Development

-

Combination Therapies: Pairing with DNA-damaging agents (e.g., cisplatin) could exploit synergistic effects in triple-negative breast cancer .

-

Prodrug Design: Masking nitro groups as prodrugs (e.g., nitroreductase-activated systems) may improve tumor-specific activation .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume